Cas no 1208837-71-1 (4-(4-chlorobenzenesulfonyl)-8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-1-oxa-4,8-diazaspiro4.5decane)

4-(4-chlorobenzenesulfonyl)-8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-1-oxa-4,8-diazaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- 4-(4-chlorobenzenesulfonyl)-8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-1-oxa-4,8-diazaspiro4.5decane
- 4-(4-chlorophenyl)sulfonyl-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
- 4-((4-chlorophenyl)sulfonyl)-8-((3,5-dimethylisoxazol-4-yl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- VU0522087-1
- 1208837-71-1
- 4-(4-chlorobenzenesulfonyl)-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
- F5831-4059
- AKOS024520350
-
- インチ: 1S/C18H22ClN3O6S2/c1-13-17(14(2)28-20-13)30(25,26)21-9-7-18(8-10-21)22(11-12-27-18)29(23,24)16-5-3-15(19)4-6-16/h3-6H,7-12H2,1-2H3
- InChIKey: PJFCNGKOWINMSQ-UHFFFAOYSA-N
- ほほえんだ: O1C2(CCN(S(C3=C(C)ON=C3C)(=O)=O)CC2)N(S(C2=CC=C(Cl)C=C2)(=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 475.0638555g/mol
- どういたいしつりょう: 475.0638555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 827
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-(4-chlorobenzenesulfonyl)-8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-1-oxa-4,8-diazaspiro4.5decane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5831-4059-5μmol |
4-(4-chlorobenzenesulfonyl)-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane |
1208837-71-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5831-4059-3mg |
4-(4-chlorobenzenesulfonyl)-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane |
1208837-71-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5831-4059-30mg |
4-(4-chlorobenzenesulfonyl)-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane |
1208837-71-1 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5831-4059-20μmol |
4-(4-chlorobenzenesulfonyl)-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane |
1208837-71-1 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5831-4059-15mg |
4-(4-chlorobenzenesulfonyl)-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane |
1208837-71-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5831-4059-40mg |
4-(4-chlorobenzenesulfonyl)-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane |
1208837-71-1 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5831-4059-1mg |
4-(4-chlorobenzenesulfonyl)-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane |
1208837-71-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5831-4059-25mg |
4-(4-chlorobenzenesulfonyl)-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane |
1208837-71-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5831-4059-50mg |
4-(4-chlorobenzenesulfonyl)-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane |
1208837-71-1 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5831-4059-10μmol |
4-(4-chlorobenzenesulfonyl)-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane |
1208837-71-1 | 10μmol |
$69.0 | 2023-09-09 |
4-(4-chlorobenzenesulfonyl)-8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-1-oxa-4,8-diazaspiro4.5decane 関連文献
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
4-(4-chlorobenzenesulfonyl)-8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-1-oxa-4,8-diazaspiro4.5decaneに関する追加情報
Exploring the Potential of 4-(4-chlorobenzenesulfonyl)-8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane (CAS 1208837-71-1) in Modern Research
The compound 4-(4-chlorobenzenesulfonyl)-8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane (CAS 1208837-71-1) has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique spirocyclic structure and dual sulfonyl functional groups make it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, which aligns with current trends in targeting signal transduction pathways for disease treatment.
In recent years, the scientific community has shown growing interest in spirocyclic compounds due to their three-dimensional complexity and enhanced binding affinity to biological targets. The presence of both 4-chlorobenzenesulfonyl and 3,5-dimethyl-1,2-oxazol-4-ylsulfonyl moieties in this molecule suggests potential for selective interactions with enzyme active sites. This characteristic is particularly relevant in the context of personalized medicine, where researchers seek compounds with high specificity to minimize off-target effects.
The 1-oxa-4,8-diazaspiro[4.5]decane core structure of this compound represents an interesting scaffold in drug design. Its rigid conformation may contribute to improved metabolic stability, a key consideration in modern pharmaceutical development. Many researchers are investigating how such structural features can address challenges in drug bioavailability and blood-brain barrier penetration, topics that frequently appear in scientific literature and conference discussions.
From a synthetic chemistry perspective, the incorporation of both sulfonyl groups in this molecule presents interesting opportunities for structure-activity relationship (SAR) studies. The chlorobenzene and dimethyloxazole substituents offer multiple sites for chemical modification, allowing medicinal chemists to explore various analogs. This approach aligns with current strategies in fragment-based drug discovery, where researchers systematically optimize lead compounds for improved potency and selectivity.
The compound's potential applications extend to several therapeutic areas currently receiving significant research funding, including neurodegenerative diseases and metabolic disorders. Its structural features suggest possible activity against targets involved in protein misfolding or cellular stress responses, which are hot topics in biomedical research. These connections make CAS 1208837-71-1 particularly relevant to scientists working on next-generation therapeutics.
In the context of green chemistry initiatives, researchers are also examining the synthetic routes to this compound. The development of more efficient and environmentally friendly methods for producing such complex molecules remains a priority in pharmaceutical manufacturing. This aligns with broader industry trends toward sustainable chemistry and reduced environmental impact of drug production processes.
Analytical characterization of 4-(4-chlorobenzenesulfonyl)-8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane presents interesting challenges and opportunities. Advanced techniques such as cryo-electron microscopy and X-ray crystallography could provide valuable insights into its three-dimensional conformation and potential binding modes. These structural biology approaches are increasingly important in modern drug discovery programs.
The compound's potential as a chemical probe for biological research should not be overlooked. Its unique structure could help elucidate the functions of poorly characterized proteins or pathways, contributing to our understanding of complex biological systems. This application is particularly valuable in the era of systems biology, where researchers seek to understand biological networks at multiple levels.
As research continues on CAS 1208837-71-1, its physicochemical properties are being carefully evaluated. Parameters such as logP, solubility, and pKa are critical for assessing its drug-like characteristics. These studies contribute to the growing body of knowledge about molecular property space and help refine computational models used in virtual screening approaches.
The future research directions for this compound may include exploration of its potential in combination therapies or as part of targeted drug delivery systems. These approaches represent cutting-edge strategies in pharmaceutical development, addressing challenges such as drug resistance and tissue-specific delivery. The versatility of its chemical structure makes it a compelling candidate for such innovative applications.
In conclusion, 4-(4-chlorobenzenesulfonyl)-8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane represents an exciting area of investigation at the intersection of medicinal chemistry and drug discovery. Its unique structural features and potential biological activities position it as a compound worthy of continued research attention in various therapeutic contexts.
1208837-71-1 (4-(4-chlorobenzenesulfonyl)-8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-1-oxa-4,8-diazaspiro4.5decane) 関連製品
- 1807126-83-5(3-Chloro-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 874623-35-5(3-(1,3-thiazol-4-ylmethoxy)benzoic acid)
- 2172248-65-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid)
- 1284265-31-1(alpha-Cyclohexyl-2,6-difluoro-4-methoxybenZenemethanol)
- 1355201-77-2(2-Bromo-5-(chloromethyl)-3-methylpyridine)
- 896343-59-2(2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide)
- 2060005-14-1(7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane)
- 2228368-15-6(tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate)
- 50382-34-8(2-(1,3-thiazol-5-yl)acetonitrile)
- 2728765-90-8(5-{(2S)-2-amino-2-phenylethylamino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)




